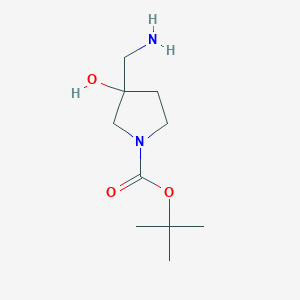![molecular formula C8H8N4O7 B182896 2-[(2,4,6-Trinitrophenyl)amino]ethanol CAS No. 7539-29-9](/img/structure/B182896.png)
2-[(2,4,6-Trinitrophenyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4,6-Trinitrophenyl)amino]ethanol, commonly known as TNPE, is a chemical compound that has been synthesized and studied extensively in the field of chemistry and biochemistry. TNPE is a nitrophenyl derivative of ethanolamine, which is a primary amine commonly found in biological systems. This molecule has been used in various scientific research applications due to its unique chemical properties and potential for use as a tool in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of TNPE is not fully understood, but it is believed to act as a substrate for enzymes that catalyze the oxidation of primary amines. This leads to the formation of a colored product that can be measured spectrophotometrically. TNPE has also been shown to interact with proteins and other biomolecules, leading to changes in their conformation and function.
Efectos Bioquímicos Y Fisiológicos
TNPE has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to alter the function of proteins. It has also been shown to have antioxidant properties and to protect against oxidative stress. TNPE has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TNPE in lab experiments is its high sensitivity and specificity for the detection of primary amines. It is also relatively easy to synthesize and can be used in a variety of assays and experiments. However, TNPE is not suitable for use in all types of experiments, and its use may be limited by factors such as cost and availability.
Direcciones Futuras
There are a number of potential future directions for research on TNPE. One area of interest is the development of new biosensors and other analytical tools based on TNPE. Another area of interest is the use of TNPE in the study of enzyme kinetics and other biochemical processes. Additionally, TNPE may have potential applications in the development of new drugs and therapies for a variety of diseases. Further research is needed to fully understand the potential of this molecule and to explore its many possible applications in the field of biochemistry and beyond.
Métodos De Síntesis
TNPE can be synthesized through a multistep process that involves the reaction of 2,4,6-trinitrophenol with ethanolamine. The first step involves the conversion of 2,4,6-trinitrophenol to its corresponding chloride derivative, which is then reacted with ethanolamine to form TNPE.
Aplicaciones Científicas De Investigación
TNPE has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and receptor binding assays. It has been used as a tool for the detection and quantification of primary amines, and as a substrate for the measurement of amine oxidase activity. TNPE has also been used in the development of biosensors for the detection of neurotransmitters and other biologically relevant molecules.
Propiedades
Número CAS |
7539-29-9 |
|---|---|
Nombre del producto |
2-[(2,4,6-Trinitrophenyl)amino]ethanol |
Fórmula molecular |
C8H8N4O7 |
Peso molecular |
272.17 g/mol |
Nombre IUPAC |
2-(2,4,6-trinitroanilino)ethanol |
InChI |
InChI=1S/C8H8N4O7/c13-2-1-9-8-6(11(16)17)3-5(10(14)15)4-7(8)12(18)19/h3-4,9,13H,1-2H2 |
Clave InChI |
QFOQUAFTNLVDHO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
7539-29-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)








![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

